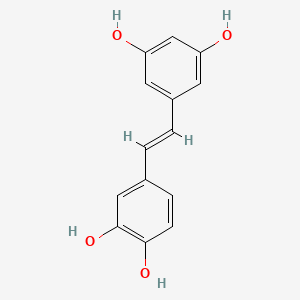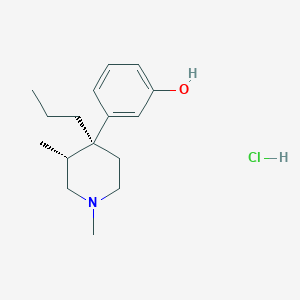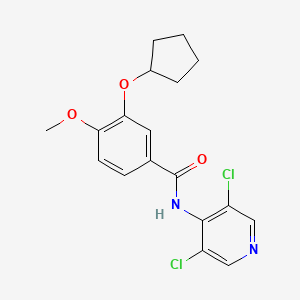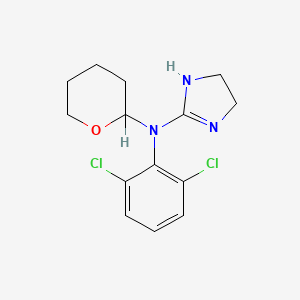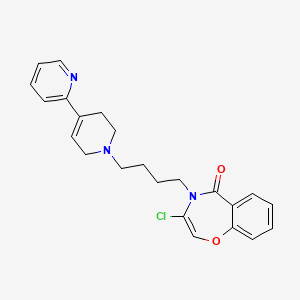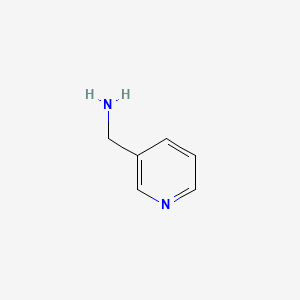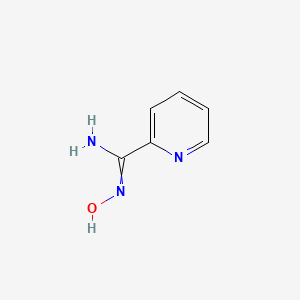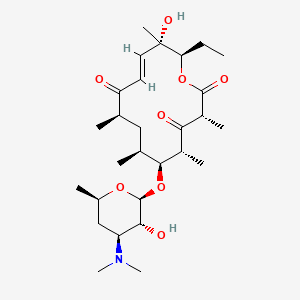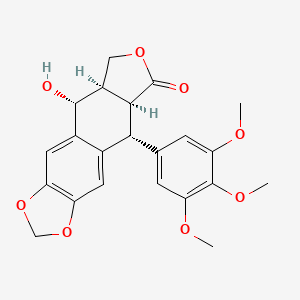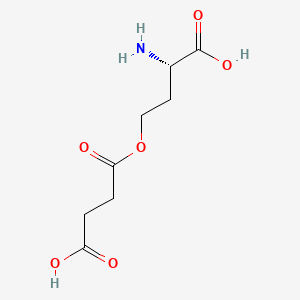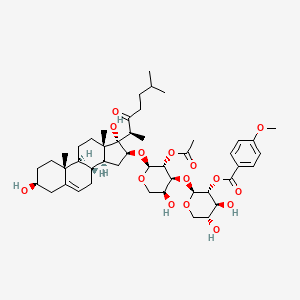
PICROTOXINE
Vue d'ensemble
Description
Picrotoxin is a poisonous crystalline compound derived from the seeds of the Anamirta cocculus plant, commonly known as the fishberry shrub. It was first isolated by the French pharmacist and chemist Pierre François Guillaume Boullay in 1812. The name “picrotoxin” is derived from the Greek words “picros” (bitter) and “toxicon” (poison). Picrotoxin is an equimolar mixture of two compounds: picrotoxinin and picrotin, with picrotoxinin being the more active component .
Mécanisme D'action
Target of Action
Picrotoxin, also known as Picrotin - Picrotoxinin, Sesquiterpene, or Lopac0_000916, primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane .
Mode of Action
Picrotoxin acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing Cl- channel permeability and thus promoting an inhibitory influence on the target neuron .
Biochemical Pathways
The primary biochemical pathway affected by Picrotoxin is the GABAergic pathway . By blocking the GABA-activated chloride ionophore, Picrotoxin disrupts the normal inhibitory function of GABA in the central nervous system . This disruption can lead to increased neuronal excitability and, in severe cases, convulsions .
Pharmacokinetics
It is known that picrotoxin is a toxin obtained from the seeds of the shrub anamirta cocculus . It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist .
Result of Action
The primary result of Picrotoxin’s action is its convulsant effects . By blocking the inhibitory effects of GABA, Picrotoxin can cause seizures and, in high enough doses, respiratory paralysis . It has been used as a CNS stimulant and an antidote in poisoning by CNS depressants, especially barbiturates .
Applications De Recherche Scientifique
Picrotoxin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Analyse Biochimique
Biochemical Properties
Picrotoxin is a noncompetitive antagonist at GABA-A receptors and thus a convulsant . It blocks the gamma-aminobutyric acid-activated chloride ionophore . Picrotoxin antagonizes the GABA A receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane .
Cellular Effects
Picrotoxin has a significant impact on various types of cells and cellular processes. It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist . It influences cell function by preventing Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .
Molecular Mechanism
Picrotoxin exerts its effects at the molecular level by antagonizing the GABA A receptor channel directly . It prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron . Picrotoxin reduces conductance through the channel by reducing not only the opening frequency but also the mean open time .
Temporal Effects in Laboratory Settings
Picrotoxinin, the active component of picrotoxin, hydrolyses quickly into picrotoxic acid, has a short in vivo half-life, and is moderately brain penetrant (brain/plasma ratio 0.3) . This suggests that the effects of Picrotoxin can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Picrotoxin vary with different dosages. For example, the oral LD50 in mice is 15 mg/kg . In large doses, it is a powerful poison, causing unconsciousness, delirium, convulsions, gastro-enteritis, and stimulation of the respiratory centre followed by paralysis .
Metabolic Pathways
It is known that Picrotoxin antagonizes the GABA A receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane .
Transport and Distribution
It is known that Picrotoxin is moderately brain penetrant (brain/plasma ratio 0.3) .
Subcellular Localization
Given its role as a GABA A receptor antagonist, it is likely that it is localized to areas of the cell where these receptors are present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Picrotoxin can be synthesized chemically, although it is more commonly extracted from the Anamirta cocculus plant. The synthesis of picrotoxinin involves several steps, including the use of carvone as a stereochemical template. Key reactions in the synthesis include a Claisen rearrangement to introduce the quaternary center, an organoselenium-mediated reduction of an epoxy ketone, and the stereospecific construction of a glycidic ester .
Industrial Production Methods: Industrial production of picrotoxin primarily relies on the extraction from the dried fruits of the Anamirta cocculus plant. The extraction process involves the use of solvents to isolate the active compounds, followed by purification steps to obtain crystalline picrotoxin .
Analyse Des Réactions Chimiques
Types of Reactions: Picrotoxin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Picrotoxinin hydrolyzes quickly into picrotoxic acid under acidic or basic conditions.
Oxidation: Picrotoxin can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction of picrotoxin can be achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Picrotoxic acid.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Reduced forms of picrotoxin and its derivatives.
Comparaison Avec Des Composés Similaires
- Tetramethylenedisulfotetramine (TETS)
- Bicuculline
- Gabazine
Picrotoxin’s unique combination of picrotoxinin and picrotin, along with its specific mechanism of action, makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
124-87-8 |
|---|---|
Formule moléculaire |
C15H18O7.C15H16O6 C30H34O13 |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |
InChI |
InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7?,8?,9-,13-,14-,15+;6?,7-,8?,9?,10+,13+,14+,15-/m10/s1 |
Clé InChI |
VJKUPQSHOVKBCO-ZTYBEOBUSA-N |
SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
SMILES isomérique |
CC(=C)[C@@H]1C2[C@@H]3[C@@]4([C@](C1C(=O)O2)(CC5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3C4[C@H](C([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
SMILES canonique |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
Apparence |
Solid powder |
Color/Form |
Shiny rhomboid leaflets Colorless, shining, prismatic crystals or white or nearly white microcrystalline powde |
melting_point |
397 °F (EPA, 1998) 203 °C |
| 124-87-8 | |
Description physique |
Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent. |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Stable in air; affected by light |
Solubilité |
1 g in 350 ml water 1 g in 5 ml boiling water (approx) 1 g in 13.5 ml 95% ethanol 1 g in 3 ml boiling alcohol (approx) For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Picrotoxin; NSC 403139; NSC-403139; NSC403139 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does picrotoxin exert its convulsant effects?
A1: Picrotoxin acts as a non-competitive antagonist of the GABAA receptor, a ligand-gated chloride channel responsible for mediating inhibitory neurotransmission in the central nervous system [, , , , , , , ]. By blocking this channel, picrotoxin prevents the influx of chloride ions, leading to neuronal hyperexcitability and ultimately, convulsions.
Q2: Are there different mechanisms by which picrotoxin can block the GABAA receptor?
A2: Research suggests that picrotoxin can block GABAA receptors through at least two distinct mechanisms: a use-dependent mechanism and a use-independent mechanism []. The use-dependent mechanism involves picrotoxin binding to the receptor after GABA has bound and induced a conformational change. This mechanism can be selectively blocked by the antagonist α-isopropyl-α-methyl-γ-butyrolactone (αIMGBL). The use-independent mechanism operates regardless of GABA binding and is not affected by αIMGBL.
Q3: Which residue in the GABAA receptor is crucial for picrotoxin sensitivity?
A3: Studies have identified a ring of five threonine residues at a specific depth within the M2 domain of the GABAA receptor as essential for picrotoxin sensitivity []. This finding further supports an allosteric mechanism of picrotoxin inhibition, although the exact binding site of picrotoxin remains to be fully elucidated.
Q4: Can the effects of picrotoxin be modulated by other compounds?
A4: Yes, several compounds have been shown to modulate picrotoxin’s effects. For example, diazepam, a benzodiazepine, can increase picrotoxin binding to GABAA receptors, potentially enhancing its inhibitory effects []. Conversely, the GABAA agonist muscimol can reverse picrotoxin-induced inhibition of GABAA receptors [, ].
Q5: How does picrotoxin impact neuronal activity in the cerebellar interposed nuclei (IN) during classically conditioned eyeblinks?
A5: Research in rabbits has shown that picrotoxin injections can disrupt the expression of conditioned eyeblinks []. This disruption is accompanied by changes in the activity of IN neurons, with initial injections causing mild tonic eyelid closure, increased tonic activity of IN cells, and reduced amplitude of neuronal responses. Subsequent injections abolish conditioned responses, further increase eyelid closure and tonic activity, and often eliminate neuronal responses altogether. These findings highlight the role of GABAA-mediated regulation in IN cell activity and eyeblink conditioning.
Q6: What is the chemical structure of picrotoxin?
A6: Picrotoxin is a mixture of two equimolar compounds: picrotoxinin and picrotin. They are not chemically bonded but held together as a molecular complex.
Q7: What are the molecular formulas and weights of picrotoxinin and picrotin?
A7:* Picrotoxinin: C15H16O6, molecular weight 292.29 g/mol * Picrotin: C15H18O7, molecular weight 310.31 g/mol
Q8: What spectroscopic data is available for picrotoxin and its components?
A8: Spectroscopic data, including 1D- and 2D-NMR ((1)H, (1)H-COSY, HMQC, HMBC, and NOESY) and mass spectrometry data are available for picrotoxin and its individual components [, ]. These data provide insights into the structures and configurations of these molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


